molecular formula C17H14N4O2S2 B2709160 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide CAS No. 893977-28-1

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide

Cat. No. B2709160
CAS RN: 893977-28-1
M. Wt: 370.45
InChI Key: LBRYAPDFMQDSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)pyridine-3-sulfonamide” is a chemical compound with the molecular formula C13H13N3O2S2 . It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole ring attached to a phenyl ring, which is further linked to a pyridine-3-sulfonamide group . The molecule contains a total of 43 atoms, including 17 hydrogen atoms, 20 carbon atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Scientific Research Applications

Biomonitoring and Risk Assessment

Heterocyclic amines, similar in structure to the queried compound, are biomarkers for exposure to cooked meat carcinogens, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Studies have focused on the kinetics of adduct formation with albumin in the plasma, serving as a biomarker for biological exposure to these carcinogens (Bellamri et al., 2018). Furthermore, research into the metabolism of heterocyclic amines at low doses in humans versus rodents highlights differences in bioactivation and detoxification pathways, emphasizing the importance of human-specific research for accurate risk assessment (Turteltaub et al., 1999).

Carcinogenicity and DNA Adduct Formation

The carcinogenic potential of heterocyclic amines is a significant area of research, with studies investigating the formation of DNA adducts and their role in cancer development. Such research provides insights into the mutational fingerprints of these compounds in experimental animals and their relevance to human exposure (Nagao et al., 1996). This line of inquiry is crucial for understanding the molecular mechanisms underlying carcinogenesis and for developing strategies to mitigate exposure risks.

Dietary Intake and Human Exposure

Investigations into the dietary intake of heterocyclic amines and their presence in human urine offer valuable data on human exposure levels and potential health risks. Such studies underline the significance of dietary habits in modulating exposure to these compounds and their associated health impacts (Ushiyama et al., 1991). Understanding the dietary sources and levels of exposure is essential for public health recommendations and for developing dietary guidelines aimed at reducing cancer risk.

Therapeutic Applications and Drug Development

Sulfonamides, including those structurally related to the queried compound, have been extensively studied for their therapeutic applications. Research dating back to the early 20th century on compounds like sulfadiazine showcases the longstanding interest in sulfonamides for treating bacterial infections and their toxicological profiles (Finland et al., 1941). This historical context highlights the evolution of drug development and the ongoing importance of understanding the pharmacological and toxicological properties of these compounds.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-12-11-24-17-19-16(10-21(12)17)13-4-2-5-14(8-13)20-25(22,23)15-6-3-7-18-9-15/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRYAPDFMQDSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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